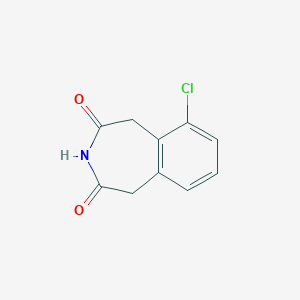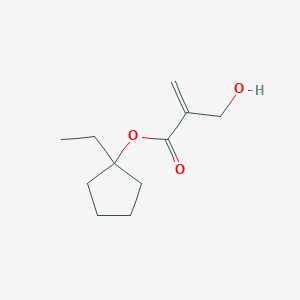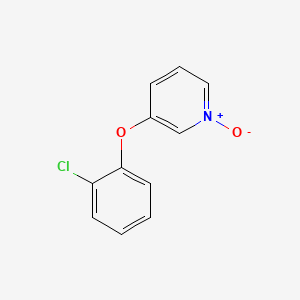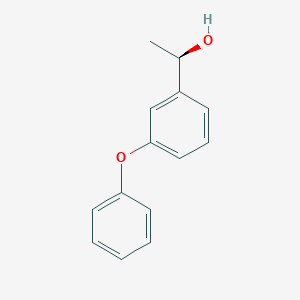
(R)-1-(3-Phenoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Phenoxy-alpha-methylbenzenemethanol is an organic compound with a chiral center, making it optically active. This compound is characterized by a phenoxy group attached to a benzene ring, with a hydroxyl group and a methyl group on the alpha carbon. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenoxy-alpha-methylbenzenemethanol typically involves the reaction of phenol with an appropriate benzyl halide under basic conditions to form the phenoxybenzene intermediate. This intermediate is then subjected to a Grignard reaction with a suitable methyl ketone to introduce the alpha-methyl group. The final step involves the reduction of the ketone to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of ®-3-Phenoxy-alpha-methylbenzenemethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Phenoxy-alpha-methylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding alkane
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
®-3-Phenoxy-alpha-methylbenzenemethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Phenoxy-alpha-methylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Phenoxy-alpha-methylbenzenemethanol: The enantiomer of the compound, with similar chemical properties but different biological activities due to its chirality.
3-Phenoxybenzyl alcohol: Lacks the alpha-methyl group, resulting in different reactivity and applications.
3-Phenoxyacetophenone: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
®-3-Phenoxy-alpha-methylbenzenemethanol is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1R)-1-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3/t11-/m1/s1 |
InChI Key |
MYWBBBSIAHHXJK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
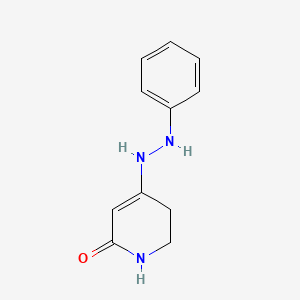
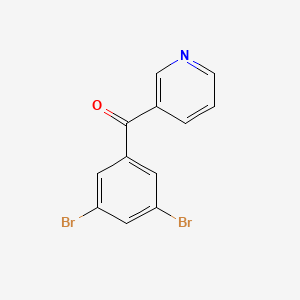
![3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8438147.png)
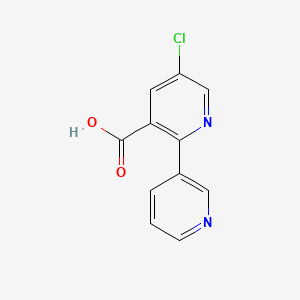
![3-[2-(4-bromophenyl)ethyl]pyridin-2-amine](/img/structure/B8438151.png)
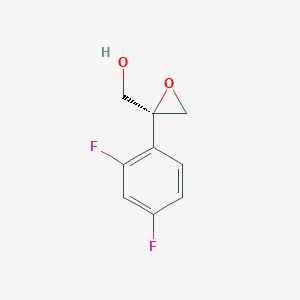
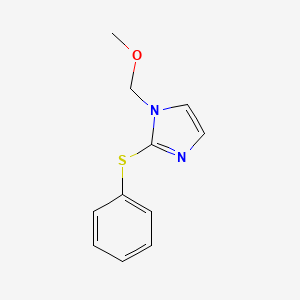
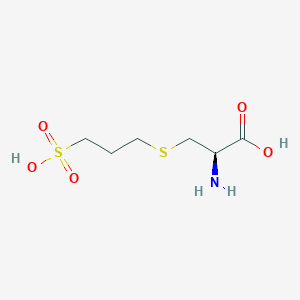
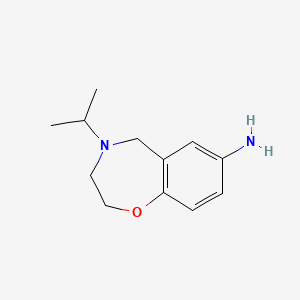
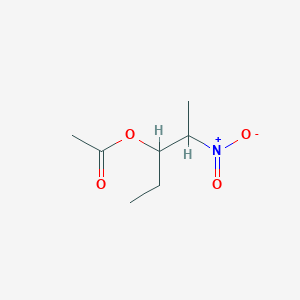
![(S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one](/img/structure/B8438180.png)
